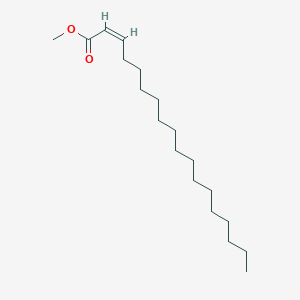

Methyl (Z)-octadec-2-enoate

Description

Contextualizing Methyl (Z)-octadec-2-enoate within the Broader Field of Unsaturated Fatty Acid Methyl Esters

This compound is a specific type of fatty acid methyl ester (FAME). FAMEs are derived from the transesterification of fats or oils with methanol (B129727). wikipedia.org They are a major component of biodiesel and are also used in the production of detergents and other surfactants. wikipedia.orgbyjus.com

Fatty acids can be classified based on the number of carbon-carbon double bonds in their hydrocarbon chain:

Saturated fatty acids: Contain no double bonds.

Monounsaturated fatty acids: Contain one double bond.

Polyunsaturated fatty acids: Contain two or more double bonds. byjus.com

This compound is a monounsaturated fatty acid methyl ester, as indicated by the "-enoate" suffix, which signifies the presence of a double bond. The "octadec-" prefix denotes an 18-carbon chain. ontosight.ai Its structure is similar to other C18 methyl esters like methyl oleate (B1233923), methyl linoleate (B1235992), and methyl linolenate, which are common components of biodiesel. researchgate.net

The location and geometry of the double bond are critical in defining the specific properties and function of the molecule. In this compound, the double bond is located at the second carbon position (C2), and its "(Z)" designation refers to the cis configuration of the substituents around the double bond.

Historical Perspectives on Methyl Octadecenoate Isomer Research

Research into methyl octadecenoate isomers has been ongoing for some time, largely driven by their relevance in industrial applications and biological systems. A significant portion of this research has focused on isomers like methyl oleate ((Z)-octadec-9-enoate) and its trans isomer, methyl elaidate. fishersci.caatamanchemicals.comnih.govatamanchemicals.com These isomers, with the double bond at the C9 position, are major components of many natural fats and oils. nih.gov

Early research was often centered on understanding the physical and chemical differences between these isomers, such as their melting points and stability. For instance, the trans isomer, (9E)-octadecenoic acid (elaidic acid), has been a subject of interest due to its presence in hydrogenated vegetable oils and its implications for cardiovascular health. atamanchemicals.com

The development of advanced analytical techniques, such as gas chromatography, has been instrumental in the ability to separate and identify different isomers of methyl octadecenoate. shimadzu.com This has allowed for more detailed studies into their metabolism and biological effects. For example, studies have been conducted to synthesize deuterated versions of octadecenoates to trace their metabolic pathways in humans. researchgate.net

Significance of Stereoisomerism (Z/E) at the C2 Position in Alpha,Beta-Unaturated Esters

This compound is an α,β-unsaturated ester, meaning the carbon-carbon double bond is located between the alpha and beta carbons relative to the ester carbonyl group. The stereoisomerism at this position, designated as (Z) (cis) or (E) (trans), has a profound impact on the molecule's chemical reactivity and physical properties.

In the context of chemical synthesis, controlling the stereochemistry of α,β-unsaturated esters is a significant challenge and an active area of research. nih.gov The development of stereoselective methods, such as catalytic cross-metathesis, allows for the targeted synthesis of either the (Z) or (E) isomer, which is crucial for producing compounds with specific desired properties. nih.govnih.gov The ability to selectively synthesize Z-trisubstituted α,β-unsaturated esters highlights the importance of controlling this stereochemistry for applications in organic synthesis. nih.gov

Overview of Current Academic Research Trajectories for Olefinic Esters

Current research on olefinic esters, including α,β-unsaturated esters like this compound, is diverse and expanding. Key areas of investigation include:

Structure

2D Structure

Properties

Molecular Formula |

C19H36O2 |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl (Z)-octadec-2-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17- |

InChI Key |

CYUVJOWXJUNPHY-ZCXUNETKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(=O)OC |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Methyl Octadecenoate Isomers

Enzymatic Pathways Leading to Unsaturated Fatty Acid Methyl Esters in Biological Systems (non-human)

The formation of unsaturated fatty acid methyl esters (FAMEs) in non-human biological systems is a complex process involving several enzymatic steps. The foundational reaction for the most common C18 monounsaturated fatty acid, oleic acid, is the desaturation of stearic acid. This is accomplished by the enzyme stearoyl-CoA 9-desaturase, which introduces a double bond at the Δ9 position of the fatty acyl chain.

While the direct enzymatic methylation of free fatty acids to form FAMEs in nature is not as extensively documented as transesterification, FAMEs are known to be naturally present in various organisms. In some cases, they may be formed by the reaction of fatty acids with methanol (B129727), which can be present in tissues. The biodegradation pathway for FAMEs involves de-esterification by esterase or lipase (B570770) enzymes to yield a free fatty acid and methanol, which are then further metabolized.

Once formed, unsaturated fatty acids or their methyl esters can undergo further enzymatic modifications. For example, certain fungal unspecific peroxygenases, such as those from Marasmius rotula and Chaetomium globosum, can catalyze the epoxidation of the double bond in unsaturated FAMEs. nih.gov In plants like oat (Avena sativa), a peroxygenase pathway has been identified that uses free fatty acids or their methyl esters as substrates for epoxidation. researchgate.net This pathway involves a lipoxygenase creating a fatty acid hydroperoxide, which then serves as an oxygen donor for the peroxygenase to epoxidize another unsaturated fatty acid. researchgate.net These enzymatic activities contribute to the diversity of oxygenated FAMEs found in nature.

Identification and Distribution of Methyl Octadecenoate Isomers in Biological Matrices

Methyl octadecenoate isomers are widespread in nature, having been identified in a diverse array of organisms from microbes to plants and animals. The specific isomer present often varies depending on the biological source.

Microbial Lipids: Bacteria are a significant source of diverse fatty acid isomers. In microbial communities, an increase in the procaryotic population has been linked to a higher proportion of cis-vaccenic acid (18:1Δ11) methyl ester. ontosight.ai Analysis of FAME profiles is a common method to characterize and differentiate microbial communities. ontosight.airesearchgate.net For instance, different subspecies of the plant pathogen Xylella fastidiosa exhibit distinct FAME profiles, which can be used for identification. apsnet.org

Plant Extracts: Various methyl octadecenoate isomers have been identified in plant extracts. Methyl (Z)-octadec-9-enoate (methyl oleate) is a major component in the leaf extract of soursop (Annona muricata L.). ufrn.br The petroleum ether extract of Iris germanica contains a remarkable variety of isomers, including methyl esters of 8-, 9-, 10-, 11-, 13-, and 16-octadecenoic acid. dss.go.th Methyl (Z)-octadec-11-enoate has been found in rice husk extracts, while methyl (Z)-6-octadecenoate (methyl petroselate) is reported in fennel (Foeniculum vulgare). scielo.org.zasolubilityofthings.com Additionally, methyl 9-octadecenoic acid methyl ester has been identified in Crocus vallicola. nih.gov

Animal Tissues: Ruminant animals like cattle and goats are well-known for producing a complex mixture of octadecenoic acid isomers due to the biohydrogenation of dietary unsaturated fatty acids by rumen bacteria. nih.gov In milk fat, cis isomers with double bonds from positions 6 to 14 have been found, with the cis-9 isomer (oleic acid) being the most abundant at approximately 95%. nih.gov The trans isomers in milk fat have double bonds located between positions 6 and 16, with trans-11 octadecenoic acid being predominant. nih.gov These dietary isomers are subsequently incorporated into adipose and muscle tissues. nih.govnih.gov

Marine Organisms: Marine life is a rich source of unique fatty acids. Sponges and mollusks have been found to contain novel branched-chain methyl octadecenoate isomers. For example, (Z)-17-methyl-6-octadecenoic acid and (Z)-17-methyl-7-octadecenoic acid were isolated from the mollusk Siphonaria denticulata. jafs.com.pl The isomeric (Z)-17-methyl-11-octadecenoic acid was identified in the Caribbean sponge Calyx podatypa, though its origin is likely a symbiotic or associated marine bacterium. jafs.com.plgerli.com

The following table summarizes the distribution of various methyl octadecenoate isomers in different natural sources.

| Isomer | Biological Source | Organism Example | Reference |

|---|---|---|---|

| Methyl (Z)-6-octadecenoate | Plant | Fennel (Foeniculum vulgare) | solubilityofthings.com |

| Methyl 8-octadecenoate | Plant | Iris germanica | dss.go.th |

| Methyl (Z)-9-octadecenoate (Methyl oleate) | Plant | Soursop (Annona muricata L.) | ufrn.br |

| Methyl 10-octadecenoate | Plant | Iris germanica | dss.go.th |

| Methyl (Z)-11-octadecenoate (Methyl cis-vaccenate) | Plant, Microbial, Animal | Rice husk, E. coli, Ruminant milk | ontosight.aiscielo.org.zanih.gov |

| Methyl 13-octadecenoate | Plant | Iris germanica | dss.go.th |

| Methyl 16-octadecenoate | Plant | Iris germanica | dss.go.th |

| (Z)-17-methyl-6-octadecenoic acid | Marine Organism (Mollusk) | Siphonaria denticulata | jafs.com.pl |

| (Z)-17-methyl-7-octadecenoic acid | Marine Organism (Mollusk) | Siphonaria denticulata | jafs.com.pl |

| (Z)-17-methyl-11-octadecenoic acid | Marine Organism (Sponge/Bacteria) | Calyx podatypa / Desulfobacter | jafs.com.plgerli.com |

Genetic and Environmental Factors Influencing Methyl Ester Profiles in Natural Sources

The specific composition of FAME isomers within an organism is not static; it is influenced by a combination of genetic and environmental factors.

Genetic Factors: An organism's genetic makeup is a primary determinant of its fatty acid profile. FAME profiles are so characteristic that they are used in chemotaxonomy to identify and differentiate species and even subspecies of bacteria. apsnet.orgresearchgate.net Studies on the plant pathogen Xylella fastidiosa showed that different subspecies have distinct FAME profiles that reflect their genetic divergence. apsnet.org Similarly, research on genetically modified canola revealed that transgenic varieties exhibit altered FAME profiles in their associated rhizosphere microbial communities compared to their non-transgenic counterparts, highlighting the influence of plant genetics on the surrounding microbiome. nih.gov

Environmental Factors: Environmental conditions can cause significant shifts in the FAME profiles of organisms.

Diet: In animals, diet is a major environmental driver of fatty acid composition. For ruminants, the type of feed dramatically alters the isomeric profile of fatty acids in their milk and tissues. Pasture feeding, for instance, leads to higher concentrations of certain C18:1 trans isomers (Δ13/14, Δ15, Δ16) in the muscle lipids of bulls compared to concentrate-fed animals. nih.gov Supplementing goat diets with sunflower oil and linseed increases the milk content of trans-11 C18:1 and various conjugated linoleic acid (CLA) isomers. nih.gov

Temperature: Temperature affects the fluidity of cell membranes, and many microorganisms adapt by altering their fatty acid composition. In the marine diatom Phaeodactylum tricornutum, lower temperatures lead to an increase in polyunsaturated fatty acids to maintain membrane function. scispace.com

Nutrient Availability: The nutrient composition of the growth medium can influence lipid production in microorganisms. In microalgae like Chlorella vulgaris and Chlamydomonas reinhardtii, low nitrogen concentrations in the culture medium have been shown to enhance the accumulation of C16-C18 FAMEs. mdpi.com

Associated Microbes: The interaction between organisms can also affect FAME profiles. In studies comparing axenic (pure) and non-axenic cultures of microalgae, the presence of commensal bacteria was found to have a notable effect on the final fatty acid composition, often leading to a more balanced proportion of saturated and unsaturated fatty acids. nih.gov

| Factor | Organism Type | Observed Effect on FAME Profile | Reference |

|---|---|---|---|

| Genetics | Bacteria, Plants | Different species/strains possess distinct, genetically determined FAME profiles. | apsnet.orgnih.gov |

| Diet | Ruminant Animals | Pasture vs. concentrate feed alters the profile of trans-18:1 isomers in tissues. | nih.govscielo.org.zaup.pt |

| Temperature | Microalgae, Bacteria | Lower temperatures can increase the proportion of unsaturated fatty acids. | scispace.com |

| Nutrients | Microalgae | Low nitrogen levels can promote the accumulation of C16-C18 FAMEs. | mdpi.com |

| Commensal Bacteria | Microalgae | Presence of bacteria alters the fatty acid composition of the algal host. | nih.gov |

Methodologies for Isolation and Enrichment of Specific Methyl Octadecenoate Isomers from Complex Natural Mixtures

The isolation and analysis of specific methyl octadecenoate isomers from complex biological matrices require a multi-step approach involving extraction, derivatization, and high-resolution chromatography.

First, total lipids are extracted from the biological sample using a solvent system, such as the Bligh and Dyer method. The fatty acids within the lipid extract are then converted to their more volatile methyl esters (FAMEs) through a process called transesterification, commonly using reagents like boron trifluoride-methanol. mpob.gov.my

Once the FAME mixture is prepared, various chromatographic techniques are employed for separation and enrichment.

Argentation (Silver-Ion) Chromatography: This is a powerful technique for separating FAMEs based on their degree of unsaturation. wikipedia.org The stationary phase (e.g., silica (B1680970) gel) is impregnated with silver nitrate. Silver ions form weak, reversible complexes with the pi electrons of the double bonds, which retards the migration of unsaturated FAMEs relative to saturated ones. wikipedia.orgnih.gov This method is highly effective at separating isomers based on the number of double bonds and their configuration (cis or trans), with trans isomers generally migrating faster than their cis counterparts. gerli.comnih.gov It can be performed as thin-layer chromatography (TLC) for analytical or small-scale preparative work or as column chromatography for larger scale separations. nih.govgerli.com

Gas-Liquid Chromatography (GLC): GLC is the primary tool for the detailed analysis and quantification of FAME profiles. The choice of capillary column is critical for resolving complex isomer mixtures. High-polarity stationary phases, such as those containing cyanopropyl groups (e.g., SP-2560, RTx-2330), are essential for separating positional and geometric isomers of octadecenoic acid that may co-elute on less polar columns. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is also used for isomer separation. Silver-ion HPLC (Ag+-HPLC) can effectively isolate specific FAME isomers from complex mixtures like partially hydrogenated oils. scispace.com Reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, can also be used, sometimes in combination with argentation methods to achieve better resolution. dss.go.thdeepdyve.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC offers superior resolving power. This technique uses two coupled columns with different separation mechanisms (e.g., boiling point on the first column, polarity on the second), allowing for the separation of components that would overlap in a single-column analysis. researchgate.net

Often, a combination of these methods is required. For example, a sample can be pre-fractionated using a silver-ion cartridge to separate cis and trans isomers before analysis by high-polarity GC, which helps prevent peak overlap and improves quantification accuracy. nih.gov

Synthetic Strategies for Methyl Z Octadec 2 Enoate and Its Analogs

Chemical Esterification Routes for the Generation of Alpha,Beta-Unsaturated Methyl Esters

The synthesis of α,β-unsaturated esters is a fundamental process in organic chemistry, with several established methods. These compounds are characterized by a carbon-carbon double bond conjugated with a carbonyl group, which influences their reactivity. uobabylon.edu.iq This conjugation deactivates the double bond towards electrophilic addition but activates it for nucleophilic attack. uobabylon.edu.iq

Classic methods for forming methyl esters, such as Fischer esterification (reacting a carboxylic acid with methanol (B129727) in the presence of an acid catalyst), can be employed if the corresponding α,β-unsaturated carboxylic acid is available. reddit.com However, constructing the unsaturated system itself often requires specific strategies.

One method involves the carbonylation of vinylmercuric halides. This reaction, conducted with carbon monoxide and an alcohol like methanol, effectively replaces the mercuric halide group with a carbonyl group, which is then esterified in the same process. google.com The reaction is typically promoted by a noble metal catalyst. google.com

Modern esterification techniques offer milder conditions. For instance, various carboxylic acids can be converted to methyl esters using dimethylcarbonate, a non-toxic reagent, in a base-catalyzed reaction that proceeds with high selectivity and can preserve stereochemistry at sensitive centers. organic-chemistry.org Another approach utilizes polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine under sonochemical conditions, allowing for the rapid preparation of methyl esters from carboxylic acids with various functional groups. organic-chemistry.org

| Method | Reactants | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | α,β-Unsaturated carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | A traditional and straightforward method. reddit.com |

| Carbonylation of Vinylmercuric Halides | Vinylmercuric halide, Carbon monoxide, Methanol | Noble metal catalyst | Forms the ester by introducing the carbonyl group. google.com |

| Base-Catalyzed Methyl Transfer | Carboxylic acid, Dimethylcarbonate | Base catalyst | A green and mild method with high selectivity. organic-chemistry.org |

| Sonochemical Esterification | Carboxylic acid, Methanol | Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine | Rapid preparation with good to excellent yields. organic-chemistry.org |

Stereoselective Synthesis of (Z)-Alkenoates at the C2 Position

Achieving the (Z) or cis geometry at the C2 position is a significant challenge in organic synthesis because the alternative (E) or trans isomer is often thermodynamically more stable. orgsyn.orgresearchgate.net Consequently, kinetically controlled reactions are typically required to favor the formation of the (Z)-alkenoate.

Several synthetic strategies have been developed to control the stereochemical outcome of the double bond formation.

Modified Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for alkene synthesis. While it typically favors the (E)-isomer, modifications to the phosphonate (B1237965) reagent and reaction conditions can provide high (Z)-selectivity. orgsyn.orgresearchgate.net

Alkyne Semi-Hydrogenation: The partial reduction of an alkyne is an excellent method for producing (Z)-alkenes. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen to the triple bond, yielding the cis-alkene with high stereoselectivity. researchgate.net

Julia Olefination: This reaction, involving the coupling of α-halomethyl sulfones with aldehydes, can be optimized to produce alkenyl halides with high (Z)-stereoselectivity. nih.gov The resulting vinyl halide can then be converted to the desired ester.

Catalytic Cross-Metathesis: Modern ruthenium-based catalysts enable the cross-metathesis of a terminal alkene with a (Z)-configured dichloroethene reagent to generate (Z)-alkenyl chlorides with high stereoselectivity (95:5 to >98:2 Z:E). nih.gov These can serve as precursors to the target ester.

Advanced catalytic systems provide precise control over both the position (regioselectivity) and the geometry (stereoselectivity) of the double bond.

Nickel-catalyzed reactions have been developed for the synthesis of all-carbon tetra-substituted alkenes with exclusive (Z)-selectivity. rsc.org These reactions proceed through a cascade involving the syn-aryl nickelation of an alkyne followed by an intramolecular acyl migration, where the choice of phosphine (B1218219) ligand is critical for stereocontrol. rsc.org

Gold-catalyzed approaches have also been shown to be effective. For example, gold(I) catalysts can be used to prepare trisubstituted cyclohexenones from diynyl mono-ester substrates, demonstrating control over complex ring systems. researchgate.net

Furthermore, chiral Brønsted acids, such as imidodiphosphoric acids (IDPs), have been used to catalyze asymmetric intramolecular carbonyl-ene reactions. acs.orgacs.org These confined acid catalysts can enable highly regio- and enantioselective cyclizations of alkenyl aldehydes to produce cyclic homoallylic alcohols, showcasing the potential for precise control in forming C-C bonds adjacent to a newly formed stereocenter. acs.orgacs.org

| Catalytic System | Reaction Type | Key Feature | Stereoselectivity |

|---|---|---|---|

| Ruthenium-based Catalysts | Olefin Cross-Metathesis | Tolerates a wide range of functional groups. nih.gov | High (Z)-selectivity (>95:5). nih.gov |

| Nickel/Phosphine Ligand Catalysts | Alkyne Difunctionalization | Creates all-carbon tetra-substituted alkenes. rsc.org | Exclusive (Z)-selectivity. rsc.org |

| Chiral Brønsted Acids (IDPs) | Intramolecular Carbonyl-Ene | Enables asymmetric cyclizations of unactivated substrates. acs.orgacs.org | High enantioselectivity (up to 98:2 e.r.). acs.org |

Biocatalytic Synthesis and Enzymatic Transformations of Fatty Acid Methyl Esters

Biocatalysis offers a green alternative to traditional chemical synthesis, often proceeding under mild conditions with high specificity. Fatty acid methyl esters (FAMEs) are commonly produced via lipase-catalyzed esterification or transesterification. wikipedia.org Lipases are versatile enzymes that can catalyze these reactions effectively.

The enzymatic production of FAMEs typically involves the reaction of a fatty acid source (like vegetable oils or animal fats) with methanol. nih.govresearchgate.net Immobilized lipases are frequently used as they can be easily recovered and reused. Common commercial lipases include Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus). nih.govresearchgate.net

Studies have optimized various parameters for enzymatic FAME synthesis, including temperature, molar ratio of alcohol to oil, and water content. For example, in one study synthesizing FAMEs from palm fatty acid distillate, a maximum yield of approximately 96% was achieved at 30°C with a 1:6 molar ratio of fatty acid to methanol using a mixed-enzyme system. nih.gov In another process using lard, an 87.4% yield was obtained at 40°C with a three-step addition of methanol. researchgate.net

While the direct enzymatic synthesis of an α,β-unsaturated ester like Methyl (Z)-octadec-2-enoate is less common, engineered enzymes are emerging for more complex transformations. For instance, a whole-cell catalyst co-expressing an engineered P450 BM3 monooxygenase and an alcohol dehydrogenase has been created to synthesize hydroxy- and keto-fatty acid methyl esters from FAME substrates. rwth-aachen.de This demonstrates the potential for biocatalysis to perform selective functionalization of the fatty acid chain. rwth-aachen.de

Derivatization Strategies for Methyl Octadecenoates as Synthetic Intermediates

Methyl octadecenoates, including the α,β-unsaturated isomer, are valuable intermediates in organic synthesis. The presence of the ester group and the carbon-carbon double bond allows for a variety of chemical modifications.

The reactivity of the double bond in methyl octadecenoates is highly dependent on its position. In this compound, the double bond is conjugated with the ester's carbonyl group, making it an α,β-unsaturated system. This electronic arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as conjugate addition or Michael addition (1,4-addition). libretexts.orglibretexts.orgrsc.org

This contrasts with isomers like methyl oleate (B1233923) (methyl (Z)-octadec-9-enoate), where the isolated double bond undergoes typical alkene reactions such as hydrogenation, epoxidation, or ozone cleavage. aocs.org For α,β-unsaturated esters, conjugate addition is a primary pathway for functionalization.

Conjugate Addition (Michael Addition): A wide range of nucleophiles can add to the β-carbon of α,β-unsaturated esters. This includes soft nucleophiles like enolates, amines, and thiols. rsc.org The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final product. libretexts.org The competition between direct addition to the carbonyl (1,2-addition) and conjugate addition (1,4-addition) is influenced by the nature of the nucleophile; soft, weakly basic nucleophiles generally favor 1,4-addition. libretexts.orglibretexts.org

Reduction: The double bond of an α,β-unsaturated system can be selectively reduced. While strong, hard reducing agents like lithium aluminum hydride may attack the carbonyl group, specific reagents can reduce the C=C bond while leaving the ester intact. Catalytic hydrogenation can also be employed, though conditions must be chosen carefully to avoid reduction of the ester group.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

The ability to perform these transformations makes methyl octadecenoates versatile building blocks for synthesizing more complex molecules, including phenolipids, which are formed by coupling the fatty acid chain with phenolic acids to enhance bioactivity. vulcanchem.com

Transformations Involving the Ester Group and the Alkyl Chain for Novel Chemical Entities

The structure of this compound, featuring a reactive ester functional group and a long alkyl chain with a point of unsaturation, presents multiple opportunities for chemical modification. These transformations are pivotal for the synthesis of novel chemical entities with tailored properties for various applications, including use as monomers, bioplasticizers, and surfactants. acs.org Strategic modifications can be directed at the ester moiety, the α-carbon, or other positions along the hydrocarbon chain.

Transformations of the Ester Functional Group

The methyl ester group is a versatile handle for creating a diverse array of derivatives. Standard reactions for esters can be applied to generate new compounds with different functionalities. masterorganicchemistry.comlibretexts.org

Hydrolysis and Saponification: The ester can be cleaved to yield the corresponding carboxylic acid or its salt. Acid-catalyzed hydrolysis with water regenerates the carboxylic acid, while base-promoted hydrolysis, known as saponification, produces a carboxylate salt. libretexts.orgyoutube.com These carboxylates, particularly those derived from long-chain fatty acids, are effective soaps. youtube.com

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. libretexts.org This process is fundamental for producing various esters with different alkyl or aryl groups, which can alter the compound's physical and chemical properties. For instance, coupling with phenolic acids can produce phenolipids, which may have enhanced biological activities. vulcanchem.com

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ester into two alcohol products—one from the acyl portion and one from the alkoxy portion. libretexts.orgyoutube.com In the case of this compound, this would yield (Z)-octadec-2-en-1-ol. Notably, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Reaction with Grignard Reagents: Esters react with excess Grignard reagents (R-MgX) to produce tertiary alcohols. libretexts.orgyoutube.com This reaction involves a double addition of the organometallic reagent to the carbonyl carbon, providing a route to complex branched structures.

Amide Formation: Esters can be converted to amides by reacting with ammonia (B1221849) or primary/secondary amines. This reaction, often requiring heat or catalysis, replaces the methoxy (B1213986) group (-OCH₃) with a nitrogen-containing group. masterorganicchemistry.comjackwestin.com

| Transformation | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrolysis (Acid-Catalyzed) | H₂O, H⁺ catalyst | Carboxylic Acid | Regeneration of the parent acid. |

| Saponification (Base-Promoted) | NaOH or KOH, H₂O | Carboxylate Salt (Soap) | Production of soaps and detergents. youtube.com |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester (R'-O-C=O) | Creates esters with modified properties; synthesis of phenolipids. libretexts.orgvulcanchem.com |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | Synthesis of fatty alcohols. libretexts.orgyoutube.com |

| Grignard Reaction | 1. Excess R'-MgX 2. H₃O⁺ | Tertiary Alcohol | Formation of complex, branched molecules. libretexts.orgyoutube.com |

| Amide Formation | R'R''NH, Heat | Amide | Synthesis of fatty amides with diverse applications. |

Transformations of the Alkyl Chain

The long hydrocarbon chain provides further sites for modification, particularly at the α-carbon adjacent to the ester and at the carbon-carbon double bond.

Reactions at the α-Carbon: The hydrogen atoms on the carbon adjacent to the ester group (the α-carbon) are acidic and can be removed by a strong base to form an enolate ion. libretexts.org This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. libretexts.org

A notable example of this is the Claisen condensation reaction between a fatty acid methyl ester and a reagent like dimethyl carbonate (DMC), which achieves α-methyl esterification. acs.org This all-component modification strategy can be applied to both saturated and unsaturated esters. The resulting fatty acid dimethyl esters are valuable precursors for producing polyester (B1180765) precursors, migration-resistant bioplasticizers, and anionic surfactants. acs.org

Reactions at the Carbon-Carbon Double Bond: The double bond is a key site for introducing new functional groups. Classic oleochemical transformations include:

Hydrogenation: The double bond can be partially or fully reduced to a single bond using hydrogen gas and a catalyst.

Epoxidation: Reaction with a peroxy acid (like m-CPBA) converts the double bond into an epoxide, a reactive three-membered ring that can be opened to form diols and other derivatives. acs.org

Acylation: In the presence of a Lewis acid, acyl chlorides can be added across the double bond to produce β,γ-unsaturated oxocarboxylic acids. aocs.org

These modifications of the alkyl chain are crucial for producing value-added oleochemicals with properties suited for lubricants, cosmetics, and polymers. acs.orgaocs.org

| Transformation | Site | Reagents | Product Type | Significance |

|---|---|---|---|---|

| Enolate Alkylation | α-Carbon | 1. Strong Base (e.g., LDA) 2. R-X (Alkyl Halide) | α-Substituted Ester | Introduction of alkyl groups at the α-position. libretexts.org |

| α-Methyl Esterification | α-Carbon | Dimethyl Carbonate (DMC), Strong Base | Fatty Acid Dimethyl Ester | Creates precursors for polyesters and bioplasticizers. acs.org |

| Epoxidation | C=C Double Bond | Peroxy Acid (e.g., m-CPBA) | Epoxide | Creates reactive intermediates for further synthesis. acs.org |

| Acylation | C=C Double Bond | R-COCl, Lewis Acid (e.g., EtAlCl₂) | β,γ-Unsaturated Oxocarboxylic Acid | Formation of keto-acids for further cyclization or modification. aocs.org |

Chemical Reactivity and Transformation Mechanisms of Unsaturated Fatty Acid Methyl Esters

Olefin Metathesis Reactions of Methyl Octadecenoates (e.g., Cross-Metathesis, Self-Metathesis)

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. beilstein-journals.org This reaction has been extensively applied to unsaturated fatty acid methyl esters to produce valuable chemicals. nih.gov

In the context of methyl octadecenoates, both self-metathesis and cross-metathesis are important transformations. Self-metathesis of a compound like methyl oleate (B1233923) (an isomer of methyl octadec-2-enoate) yields a mixture of products, including octadec-9-ene and dimethyl octadec-9-enedioate. tandfonline.comnih.gov Cross-metathesis, on the other hand, involves reacting the fatty acid ester with a different olefin to introduce new functional groups. tandfonline.com For instance, the cross-metathesis of methyl oleate with eugenol, in the presence of a second-generation Grubbs catalyst, can proceed with high conversion and selectivity under mild conditions. nih.govacs.org Similarly, reacting methyl oleate with cis-2-butene-1,4-diyl diacetate can produce value-added α,ω-difunctional monomers for polymer synthesis. beilstein-journals.org

The success of olefin metathesis reactions heavily relies on the choice of catalyst and reaction conditions. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs types, are widely used due to their high activity and functional group tolerance. harvard.edursc.org

For the self-metathesis of methyl oleate, various homogeneous catalysts have been tested, with those containing an imidazolidinylidene ligand generally showing higher activity than those with bis-phosphine ligands. tandfonline.com The reaction conditions, such as temperature and catalyst loading, are optimized to maximize conversion. tandfonline.com For example, using a Grubbs second-generation catalyst at 0.2 wt% for 2 hours at 40°C can lead to significant conversion. tandfonline.com

In cross-metathesis, the choice of catalyst is also crucial. For the reaction of methyl oleate with 2-methyl-2-butene, Hoveyda-Grubbs type complexes have shown varied but often high activity. rsc.org The reaction conditions for cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate have been optimized for high conversion and selectivity using specific ruthenium catalysts under mild conditions (e.g., 50°C for 5 hours). beilstein-journals.orgnih.gov The use of additives like 1,4-benzoquinone (B44022) can sometimes be necessary to prevent side reactions. ifpenergiesnouvelles.fr

Table 1: Catalyst Systems and Conditions for Metathesis of Methyl Oleate

| Reaction Type | Catalyst | Co-reactant | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Self-Metathesis | Grubbs Second-Generation | None | 40°C, 2 h, 0.2 wt% catalyst | 62% conversion of available methyl linoleate (B1235992). | tandfonline.com |

| Cross-Metathesis | Hoveyda-Grubbs type complexes | 2-methyl-2-butene | 80°C, 5 h, 1 mol% catalyst in toluene | High activity observed with specific Hoveyda-Grubbs catalysts. | rsc.org |

| Cross-Metathesis | Schiff base ruthenium catalyst [Ru]-7 | cis-2-butene-1,4-diyl diacetate | 50°C, 5 h, 1.5 mol% catalyst in toluene | High conversion (>96%) and cross-metathesis selectivity. | beilstein-journals.orgnih.gov |

| Cross-Metathesis | Grubbs Second-Generation (G2) | Eugenol | 50°C, 10 min, 0.1 mol% catalyst in ethanol | High conversion (>90%) and selectivity (>98%). | nih.govacs.org |

The generally accepted mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate from the reaction of an olefin with a metal-carbene catalyst. harvard.edu This intermediate then undergoes cycloreversion to generate a new olefin and a new metal-carbene, propagating the catalytic cycle. harvard.edu For α,β-unsaturated esters, the presence of the electron-withdrawing ester group can influence the reactivity. However, ruthenium-based catalysts have been developed that are effective for the cross-metathesis of these substrates. organic-chemistry.org

A key challenge in the metathesis of α,β-unsaturated esters is the potential for catalyst deactivation or competing reactions. However, the development of highly active catalysts, such as those with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands, has expanded the scope of olefins that can participate in these reactions. organic-chemistry.org A direct and scalable route to γ-keto-α,β-unsaturated esters has been developed using Grubbs' second-generation catalyst for the cross-metathesis of alkyl acrylates with secondary allylic alcohols, followed by oxidation. acs.org

Oxidative Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in unsaturated fatty acid methyl esters is susceptible to various oxidative transformations, leading to a range of functionalized products.

Epoxidation is a common transformation of the double bond. The epoxidation of methyl oleate can be achieved using various reagents and catalysts, leading to methyl epoxystearate. cnr.it The stereoselectivity of this reaction can be controlled, with certain methods favoring the formation of the cis-epoxide. cnr.it Fungal peroxygenases have also been shown to be effective biocatalysts for the regio- and stereoselective epoxidation of unsaturated fatty acids. acs.org For example, specific unspecific peroxygenases (UPOs) can selectively epoxidize the double bond of α-linolenic acid. acs.org

Hydroxylation can also occur at the double bond. For instance, cytochrome P450 enzymes can introduce hydroxyl groups at specific positions.

Ozonolysis is a powerful method for cleaving the double bond, yielding aldehydes or carboxylic acids depending on the workup conditions. The ozonolysis of unsaturated triglycerides, followed by a specific workup, can produce valuable synthetic intermediates. csic.es

Various catalytic systems have been developed for the controlled oxidation of unsaturated fatty acid methyl esters. Niobium(V) oxide has been studied as a catalyst for the oxidation of methyl linoleate with hydrogen peroxide, leading to the formation of methyl 9-oxononanoate (B1257084) and other products. mdpi.com Titanium-silica catalysts have been shown to be effective for the epoxidation of methyl oleate with aqueous hydrogen peroxide, with the potential for high yields and stereoselectivity for the cis-epoxide. cnr.it

The choice of oxidant and catalyst can influence the reaction pathway and product distribution. For example, in the epoxidation of methyl oleate, using tert-butyl hydroperoxide (TBHP) can proceed via a heterolytic mechanism with retention of the double bond configuration, while a free-radical pathway can lead to the more stable trans-epoxide. cnr.it

Table 2: Catalytic Oxidation of Unsaturated Fatty Acid Methyl Esters

| Reaction Type | Substrate | Catalyst/Reagent | Key Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Epoxidation | Methyl Oleate | Titanium-silica / H₂O₂ | Methyl cis-epoxystearate | High yield (up to 91%) and stereoselectivity (80% cis). | cnr.it |

| Epoxidation | α-Linolenic acid | Fungal Peroxygenase (AaeUPO) | cis,cis-15,16-epoxyoctadeca-9,12-dienoic acid | Nearly complete conversion with high regioselectivity. | acs.org |

| Oxidative Cleavage | Methyl Linoleate | Niobium(V) oxide / H₂O₂ | Methyl 9-oxononanoate, n-hexanal | Catalyst surface reactivity influences product distribution. | mdpi.com |

Hydrogenation and Reduction Chemistry

The double bond and the ester group of unsaturated fatty acid methyl esters can be reduced through hydrogenation. Catalytic hydrogenation is a common method to convert the carbon-carbon double bond into a single bond, producing the corresponding saturated fatty acid methyl ester. For example, methyl oleate can be hydrogenated to methyl stearate (B1226849) using catalysts like palladium on carbon (Pd/C) or nickel under a hydrogen atmosphere.

Selective hydrogenation is also possible. The partial hydrogenation of methyl octadec-9-ynoate over a Lindlar catalyst can yield methyl (Z)-octadec-9-enoate with high stereospecificity. publish.csiro.aunatlib.govt.nz Furthermore, it is possible to selectively reduce the ester group while preserving the double bond. For instance, the hydrogenation of triolein (B1671897) catalyzed by an osmium catalyst can yield (Z)-octadec-9-en-1-ol with high selectivity. csic.es The reduction of methyl (Z)-octadec-9-enoate with lithium aluminum hydride yields the corresponding (Z)-octadec-9-en-1-ol. publish.csiro.au

Ruthenium-alkylidene olefin metathesis catalysts have also been shown to be effective for the hydrogenation of nitrile esters, demonstrating the versatility of these catalysts in performing tandem metathesis/hydrogenation reactions. ifpenergiesnouvelles.fr

Nucleophilic and Electrophilic Addition Reactions at the Double Bond

The chemical behavior of Methyl (Z)-octadec-2-enoate is characteristic of an α,β-unsaturated ester. The presence of a carbon-carbon double bond in conjugation with the carbonyl group of the ester creates a unique electronic environment that dictates its reactivity. This conjugation results in the withdrawal of electron density from the C=C bond, making the β-carbon (C-3) electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition (Conjugate Addition)

The most significant reaction at the double bond of α,β-unsaturated esters like this compound is nucleophilic conjugate addition, often referred to as Michael Addition. masterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. openstax.org This type of addition, also known as 1,4-addition, is thermodynamically favored over direct addition to the carbonyl carbon (1,2-addition) because it preserves the strong carbonyl C=O bond. scribd.com

The mechanism involves the following steps:

A nucleophile attacks the β-carbon of the C=C double bond. masterorganicchemistry.com

The π electrons from the double bond shift to the α-carbon, and the π electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate ion intermediate. openstax.orgscribd.com

This enolate is then protonated, typically on the α-carbon, to yield the saturated product. openstax.org

A variety of nucleophiles can participate in conjugate addition reactions. masterorganicchemistry.com Softer nucleophiles generally favor 1,4-addition, while harder nucleophiles may favor 1,2-addition at the carbonyl carbon.

| Nucleophile Type | Reagent Example | Predominant Addition Type | Product Type |

| Enolates | Diethyl malonate with base | 1,4-Conjugate Addition | Diester adduct |

| Organocuprates | Lithium dialkylcuprates (Gilman reagents) | 1,4-Conjugate Addition | β-alkylated ester |

| Amines | Primary or secondary amines | 1,4-Conjugate Addition | β-amino ester |

| Thiols | Thiolates (RS⁻) | 1,4-Conjugate Addition | β-thioether ester |

| Organolithium | Alkyllithium | 1,2-Direct Addition | Tertiary alcohol |

| Grignard Reagents | Alkylmagnesium halides (RMgX) | 1,2-Direct Addition | Tertiary alcohol |

This table presents generalized reactivity patterns for α,β-unsaturated esters based on common nucleophiles. masterorganicchemistry.comopenstax.org

Electrophilic Addition

Like other alkenes, this compound can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich C=C double bond. libretexts.org The reaction is initiated by the attack of the π electrons of the double bond on an electrophile (e.g., H⁺ from HBr), forming a carbocation intermediate and a new sigma bond. libretexts.orgunizin.org This carbocation is then attacked by a nucleophile (e.g., Br⁻) to give the final addition product. libretexts.org

The regioselectivity of the addition is governed by the stability of the carbocation intermediate. unizin.org For an unsymmetrical alkene, the addition of HX (where X is a halogen) typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.org In the case of this compound, the electron-withdrawing nature of the adjacent ester group influences the stability of the potential carbocation intermediates at the α and β positions, affecting the orientation of the addition. The reaction rate generally increases with the number of alkyl groups attached to the double bond, which help stabilize the positive charge of the carbocation intermediate. libretexts.orgyoutube.com

Ester Hydrolysis and Transesterification Kinetics of Methyl Octadecenoates

The ester functional group in this compound is central to two other important reactions: hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond. ucoz.com

Ester Hydrolysis

Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water. libretexts.org The most common pathway is the bimolecular acyl-oxygen cleavage (AAC2) mechanism, which involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. ucoz.com Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. ucoz.comegyankosh.ac.in

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (⁻OCH₃) yields the carboxylic acid, which is immediately converted to its carboxylate salt. libretexts.org

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. mdpi.com For this compound, this would typically involve reacting it with another alcohol in the presence of an acid or base catalyst to form a new ester and methanol. This reaction is fundamental to the production of biodiesel, where triglycerides are transesterified with methanol to produce fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net

| Reaction | Catalyst | Reactants | Activation Energy (Ea) | Source |

| Transesterification | Heterogeneous | Waste Cooking Oil + Methanol | 50.8 - 59.0 kJ/mol | mdpi.com |

| Transesterification | Supercritical Methanol | Waste Vegetable Oils + Methanol | 64.9 - 180.8 kJ/mol | mdpi.com |

| Transesterification | KOH | Esterified Oil + Methanol | Not explicitly stated, but optimal conditions are 60°C | mdpi.com |

| Transesterification | Caustic Soda | Beef Suet + Methanol | 4051.49 J/mol (4.05 kJ/mol) | researchgate.net |

This table provides kinetic data for the transesterification of various feedstocks composed of long-chain fatty acid esters, including oleates, which serve as a proxy for the reactivity of methyl octadecenoates.

Advanced Analytical and Spectroscopic Characterization of Methyl Z Octadec 2 Enoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of fatty acid methyl esters, providing the means to separate complex mixtures and assess the purity of specific compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for the analysis of Methyl (Z)-octadec-2-enoate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Identification

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like FAMEs. restek.com When coupled with a mass spectrometer, GC-MS provides high-resolution separation and definitive identification. mdpi.com For differentiating isomers of octadecenoates, the choice of the GC column's stationary phase is critical. Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are particularly effective for resolving geometric (cis/trans) and positional isomers of FAMEs. restek.com

The trans isomers of fatty acids typically have shorter retention times in GC than their corresponding cis congeners. mdpi.com This allows for the chromatographic separation of this compound from its (E)-isomer. The mass spectrometer then identifies the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Electron ionization (EI) is a common technique where the molecule is fragmented in a reproducible manner. Key fragments for methyl esters of long-chain fatty acids often include the molecular ion peak (M+), a prominent peak at m/z 74 corresponding to the McLafferty rearrangement of the methyl ester group, and a series of hydrocarbon fragments. nih.gov

Table 1: Representative GC-MS Parameters for FAME Isomer Analysis

| Parameter | Description |

|---|---|

| Column | Highly polar biscyanopropyl polysiloxane capillary column (e.g., 100 m length) |

| Carrier Gas | Helium |

| Injection Mode | Split injection |

| Oven Program | Temperature gradient, e.g., starting at 50°C and ramping to 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | Molecular Ion (M+), m/z 74 (McLafferty rearrangement), hydrocarbon fragments (e.g., m/z 55, 69, 83) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and impurity profiling of FAMEs, especially for compounds that may not be suitable for the high temperatures of GC. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govsielc.com

For quantitative analysis, an HPLC system is often equipped with a UV detector or a more universal detector like a Corona Charged Aerosol Detector (CAD). nih.govresearchgate.net A calibration curve is generated using standards of known concentration to accurately determine the amount of this compound in a sample. Impurity profiling involves detecting and quantifying any related substances, such as positional isomers, oxidation products, or by-products from synthesis. researchgate.net The method must be validated to ensure its suitability, assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 2: Typical HPLC Method Parameters for FAME Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~205 nm or Corona Charged Aerosol Detector (CAD) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Supercritical Fluid Chromatography (SFC) for Isomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for separating stereoisomers, including the geometric (E)/(Z) isomers of FAMEs. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This provides advantages of low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to HPLC. nih.gov

For resolving isomers, polysaccharide-based chiral stationary phases (CSPs) are often used. nih.govnih.gov The separation is achieved by adding a polar organic modifier, such as methanol (B129727) or ethanol, to the CO2 mobile phase. nih.gov By carefully optimizing parameters like the column type, modifier concentration, temperature, and back pressure, SFC can achieve baseline resolution of closely related isomers that are challenging to separate by other methods. chromatographyonline.comnih.gov This makes it an excellent tool for assessing the isomeric purity of this compound. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound, which is essential for confirming the identity and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

For this compound, the key diagnostic signals in the ¹H NMR spectrum are those of the vinyl protons on the C2=C3 double bond. The coupling constant (J-value) between these protons is characteristic of the double bond's geometry. For a cis (Z) configuration, the ³JH,H coupling constant is typically in the range of 10-12 Hz, whereas for a trans (E) configuration, it would be larger, around 15-18 Hz. The chemical shifts of the protons adjacent to the double bond and the ester group are also important for confirming the structure.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (vinyl) | ~5.8 - 6.0 | dt | ³JH2,H3 ≈ 11-12, ³JH2,H4 ≈ 1.5 |

| H3 (vinyl) | ~6.2 - 6.4 | dt | ³JH3,H2 ≈ 11-12, ³JH3,H4 ≈ 7.5 |

| -OCH₃ (methyl ester) | ~3.7 | s | - |

| -CH₂- (C4, allylic) | ~2.2 - 2.3 | m | - |

| -CH₂- (aliphatic chain) | ~1.2 - 1.4 | m | - |

| -CH₃ (terminal) | ~0.9 | t | ~7.0 |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1, ester carbonyl) | ~166 |

| =CH- (C2) | ~121 |

| =CH- (C3) | ~149 |

| -OCH₃ (methyl ester) | ~51 |

| -CH₂- (C4, allylic) | ~28 |

| -CH₂- (aliphatic chain) | ~22 - 32 |

| -CH₃ (terminal) | ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands. pressbooks.pub The most prominent peak will be the C=O stretching vibration of the ester group, which is sharp and intense, typically appearing around 1740 cm⁻¹. pressbooks.pubopenstax.org The C=C stretching vibration of the alkene is generally weaker in the IR spectrum and is expected around 1650 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aliphatic chain appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹), while the vinylic C-H stretch appears just above 3000 cm⁻¹. openstax.orglibretexts.org A key diagnostic band for the cis (Z) configuration is the C-H out-of-plane bending vibration, which appears as a broad, medium-intensity band around 720 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. nih.gov The intensity of the C=C stretching band relative to other bands can sometimes provide information about the number of cis-ethylenic bonds in a molecule. nih.gov

Table 5: Characteristic IR/Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3020 | C-H Stretch | =C-H (vinylic) | Medium |

| 2850-2960 | C-H Stretch | -C-H (aliphatic) | Strong |

| ~1740 | C=O Stretch | Ester | Strong (IR), Weak (Raman) |

| ~1650 | C=C Stretch | Alkene (cis) | Weak-Medium (IR), Strong (Raman) |

| ~1460 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1170-1250 | C-O Stretch | Ester | Strong |

| ~720 | C-H Bend (Out-of-plane) | -(CH=CH)- (cis) | Medium-Strong, Broad |

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules, including fatty acid methyl esters (FAMEs). When coupled with gas chromatography (GC-MS), it provides detailed information on the molecular weight and fragmentation pattern of the analyte, which is crucial for confirming its identity. For this compound, a compound with a molecular weight of 296.5 g/mol , the mass spectrum provides a unique fingerprint.

The electron ionization (EI) mass spectrum of long-chain methyl esters is characterized by the presence of a molecular ion peak (M+), although it can be weak or absent for highly unsaturated esters. A key diagnostic fragment for methyl esters is the McLafferty rearrangement ion at m/z 74. However, this rearrangement is less favorable in α,β-unsaturated esters like this compound due to the presence of the double bond at the C-2 position.

The fragmentation of this compound is influenced by the double bond's proximity to the ester functional group. The mass spectrum of the isomeric Methyl (E)-octadec-2-enoate shows a prominent peak at m/z 113. In general, the fragmentation of α,β-unsaturated esters proceeds via cleavage of the bonds adjacent to the carbonyl group and the double bond.

Key expected fragmentation patterns for this compound include:

α-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent C-2, leading to the loss of the methoxy (B1213986) group (OCH₃, m/z 31) or the entire methoxycarbonyl group (COOCH₃, m/z 59).

Cleavage at the double bond: Fragmentation can occur at the allylic or vinylic positions relative to the double bond, yielding a series of hydrocarbon fragments.

Alkyl chain fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH₂ groups) is characteristic of the long hydrocarbon chain.

The interpretation of the mass spectrum allows for the confirmation of the C18 chain length, the presence of the methyl ester, and the location of the double bond, thus verifying the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 296 | [C₁₉H₃₆O₂]⁺ | Molecular Ion (M⁺) |

| 265 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 237 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 113 | [C₇H₁₃O]⁺ | Cleavage at the C4-C5 bond with rearrangement |

| 87 | [C₄H₇O₂]⁺ | Cleavage at the C3-C4 bond |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement ion (less probable) |

| 55 | [C₄H₇]⁺ | Alkyl fragment |

| 41, 43 | [C₃H₅]⁺, [C₃H₇]⁺ | Alkyl fragments |

Applications of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing structurally similar compounds like fatty acid isomers. nih.govjeol.comnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for the analysis of FAMEs in various matrices, including biological and industrial samples. mdpi.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds like FAMEs. mdpi.com In a typical GC-MS analysis of a complex lipid sample, the mixture is first subjected to a derivatization step, often transesterification, to convert fatty acids and triglycerides into their more volatile methyl esters. nih.gov The resulting FAME mixture is then injected into the gas chromatograph.

The separation of different FAMEs is achieved on a capillary column, where compounds are separated based on their boiling points and polarity. The choice of the GC column's stationary phase is critical for resolving isomers. For instance, highly polar cyanopropyl polysiloxane columns are effective in separating FAMEs based on their degree of unsaturation and the geometry (cis/trans) and position of their double bonds.

As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the eluting compounds and records their mass spectra, providing both qualitative (structural identification from fragmentation patterns) and quantitative (based on ion abundance) information. researchgate.net The use of GC-MS allows for the confident identification of this compound even in the presence of other C18:1 isomers, provided that chromatographic separation is adequate.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a complementary technique to GC-MS and is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov While FAMEs are generally amenable to GC-MS, LC-MS can be advantageous in certain applications, such as the analysis of complex lipid extracts where minimal sample preparation is desired.

In LC-MS, separation is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of FAMEs. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS for the analysis of FAMEs.

The application of hyphenated techniques is crucial in fields such as food science, biofuel research, and environmental analysis, where the fatty acid profile of a sample provides valuable information. For example, the identification and quantification of this compound in a biodiesel sample would be critical for assessing its quality and properties. Similarly, its detection in a natural product extract could be of chemotaxonomic significance. The high sensitivity and specificity of techniques like GC-MS and LC-MS enable the detection and quantification of this compound even at trace levels in highly complex mixtures.

Table 2: Application of Hyphenated Techniques in the Analysis of FAMEs

| Hyphenated Technique | Stationary Phase Example | Ionization Method | Application Example | Reference |

| GC-MS | Polar (e.g., BPX70) | Electron Ionization (EI) | Profiling of fatty acids in biological samples | aocs.org |

| LC-MS | Reversed-phase (e.g., C18) | ESI or APCI | Analysis of FAMEs in edible oils | researchgate.net |

| GCxGC-TOFMS | Non-polar x Polar column set | Electron Ionization (EI) | Separation of complex FAME isomers in food samples |

Biological and Biochemical Roles of Methyl Octadecenoates in Non Human Systems

Metabolic Pathways and Biotransformations of Unsaturated Fatty Acid Methyl Esters in Microorganisms and Plants

Unsaturated fatty acid methyl esters (FAMEs), including isomers of methyl octadecenoate, are integral components of lipid metabolism in various non-human biological systems, particularly microorganisms and plants. These compounds can be synthesized or metabolized through several biochemical pathways. In many microbes, FAMEs are key intermediates in the production of valuable chemicals. frontiersin.org For instance, engineered microorganisms can produce FAMEs, which serve as biodiesel, through the esterification of acyl-CoAs and alcohols catalyzed by wax ester synthases. frontiersin.org

Microorganisms such as bacteria, yeasts, and fungi are capable of biotransforming unsaturated fatty acids and their esters into other useful products. researchgate.net Microbial enzyme systems can convert these substrates into monohydroxy, dihydroxy, and trihydroxy fatty acids. researchgate.net One common transformation is hydration across a double bond. Bacteria from the genus Pseudomonas and Micrococcus can hydrate (B1144303) the double bond of oleic acid (an octadecenoic acid) to produce 10-hydroxystearic acid. researchgate.netmdpi.com This process is catalyzed by enzymes known as oleate (B1233923) hydratases. mdpi.com The resulting hydroxy fatty acids can be further oxidized to keto fatty acids, such as 10-ketostearic acid, a reaction also observed in Micrococcus luteus. mdpi.com

These pathways are not limited to producing hydroxylated derivatives. Some microorganisms utilize unsaturated fatty acids in the biosynthesis of flavor compounds like γ-dodecalactone. mdpi.com This multi-step process can involve initial hydration of the fatty acid, followed by β-oxidation. mdpi.com While often requiring a consortium of different microbes (e.g., bacteria for hydration and yeast for β-oxidation), some bacteria have been identified that can perform the complete conversion. mdpi.com

In plants, fatty acids and their derivatives are central to energy storage and membrane structure. researchgate.net The metabolic pathways involve the synthesis of fatty acids in plastids, which can then be modified through desaturation and elongation. While direct metabolism of FAMEs is less documented than for free fatty acids, these esters are present in various plant tissues and are involved in the complex lipid pool. The synthesis of these compounds can be linked to primary metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, which provide the initial precursors. frontiersin.org Rumen fungi also demonstrate the capacity for biohydrogenation, where they saturate the double bonds of unsaturated fatty acids, a process that can also apply to their methyl esters. semanticscholar.org

| Metabolic Process | Organism Type | Precursor(s) | Key Enzyme(s) | Product(s) | Reference(s) |

| Hydration | Bacteria (Pseudomonas, Micrococcus) | Unsaturated Fatty Acids (e.g., Oleic Acid) | Oleate Hydratase | Hydroxy Fatty Acids (e.g., 10-Hydroxystearic Acid) | researchgate.netmdpi.com |

| Oxidation | Bacteria (Micrococcus luteus) | Hydroxy Fatty Acids | Dehydrogenases | Keto Fatty Acids (e.g., 10-Ketostearic Acid) | mdpi.com |

| Ester Biosynthesis | Engineered Microbes (S. cerevisiae) | Acyl-CoAs, Alcohols | Wax Ester Synthase | Fatty Acid Methyl/Ethyl Esters (FAMEs/FAEEs) | frontiersin.org |

| Biohydrogenation | Rumen Fungi | Unsaturated Fatty Acids | Hydrogenases | Saturated Fatty Acids | semanticscholar.org |

| Lactone Formation | Bacteria, Yeast | Unsaturated Fatty Acids | Hydratase, β-oxidation enzymes | γ-Lactones (e.g., γ-Dodecalactone) | mdpi.com |

Role of Methyl Octadecenoates as Signaling Molecules in Plant-Pathogen or Plant-Insect Interactions

Fatty acid derivatives are crucial signaling molecules in the complex interactions between plants and other organisms, such as pathogens and insects. nih.govnih.govnih.govfrontiersin.org These interactions are often mediated by changes in the plant's metabolome, where lipids and their derivatives, known as oxylipins, play a central role in activating defense responses. researchgate.netnih.gov

Plants have evolved sophisticated immune systems to recognize and respond to attacks from pathogens and herbivores. frontiersin.orgnih.gov This response involves the synthesis of a wide array of secondary metabolites that can deter or kill the attacker. nih.govinteresjournals.org Fatty acid methyl esters, including various isomers of methyl octadecenoate, have been identified as components of these chemical defense arsenals.

For example, in oil palm (Elaeis guineensis), several FAMEs, such as methyl hexadecanoate, methyl (9Z,12Z)-octadeca-9,12-dienoate, and methyl (Z)-octadec-9-enoate, are thought to be key players in the defense against pathogens like Thielaviopsis ethethetica and Ganoderma boninense. researchgate.netresearchgate.net Studies have shown an abundance of these fatty acid metabolites in oil palms stimulated by pathogen infection, suggesting their role in the plant's defense mechanism. researchgate.netresearchgate.net The plant hormone jasmonic acid, a key regulator of defense against chewing insects and necrotrophic pathogens, is synthesized from the unsaturated linolenic acid, highlighting the central role of C18 fatty acids in defense signaling pathways. frontiersin.orgmdpi.com The release of these signaling molecules can be triggered by the recognition of microbe-associated molecular patterns (MAMPs) by the host plant, initiating a defense cascade. nih.gov

Beyond plant defense, specific isomers of methyl octadecenoate function as pheromones in insects. Pheromones are chemical signals that trigger a social response in members of the same species. One of the most well-documented examples involves the honey bee (Apis mellifera). researchgate.net

The honey bee queen produces a complex blend of chemicals known as the queen mandibular pheromone (QMP), which regulates many aspects of colony life. researchgate.net Research has shown that the full activity of the queen's pheromonal signal is not accounted for by the five primary components of QMP alone. Further investigation identified four additional compounds that synergize with QMP to attract worker bees to form a retinue around the queen. One of these newly identified components is methyl (Z)-octadec-9-enoate (methyl oleate). researchgate.net This compound, along with others like coniferyl alcohol and linolenic acid, was found to be inactive on its own but significantly enhanced the retinue attraction in the presence of QMP, demonstrating a complex, multi-component pheromonal system. researchgate.net The queen contains a variety of other fatty acid esters, which likely have additional pheromonal functions. wikipedia.org

| Compound | Organism | Type of Interaction | Role | Finding | Reference(s) |

| Methyl (Z)-octadec-9-enoate | Oil Palm (Elaeis guineensis) | Plant-Pathogen | Defense Metabolite | Identified as a component of the defense response to fungal pathogens. | researchgate.netresearchgate.net |

| Methyl (Z)-octadec-9-enoate | Honey Bee (Apis mellifera) | Insect Pheromonal Communication | Queen Retinue Pheromone Component | Acts synergistically with Queen Mandibular Pheromone (QMP) to attract worker bees. | researchgate.net |

| Various FAMEs | Plants | Plant-Herbivore/Pathogen | Defense Signaling | Precursors to or components of induced defense responses (e.g., jasmonate pathway). | researchgate.netnih.govfrontiersin.org |

Influence on Cell Membrane Integrity and Lipid Metabolism in Non-Human Organisms

A primary mechanism by which fatty acids and their esters exert biological activity, particularly antimicrobial effects, is through the disruption of cell membranes. nih.govresearchgate.net The cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of nutrients and ions.

The antibacterial action of free fatty acids and their esters is largely attributed to their ability to compromise the bacterial cell membrane. researchgate.netaip.org This disruption can interfere with fundamental cellular processes, including the electron transport chain and oxidative phosphorylation, which are essential for energy production. researchgate.net By compromising the membrane, these compounds can also impair nutrient uptake and lead to the leakage of vital intracellular components, ultimately causing cell death. researchgate.net For example, treatment with certain fatty acid derivatives has been shown to cause damage to the integrity of the plasma membrane in fungi. nih.gov

Unsaturated fatty acids can also inhibit biosynthetic processes within bacteria, which in turn affects the composition and function of the cell membrane. aip.org The effectiveness of these compounds can vary based on their chemical structure, such as chain length and the degree of unsaturation. Long-chain unsaturated fatty acids are generally more effective against Gram-positive bacteria. mdpi.com The esterification of the carboxylic acid group, as in methyl octadecenoate, can modify this activity. While in some cases free fatty acids show greater activity than their methyl esters, the esters often retain significant antimicrobial properties. nih.gov

Antimicrobial and Antioxidant Activities of Fatty Acid Methyl Esters from Natural Extracts (in vitro, non-human focus)

Fatty acid methyl esters (FAMEs) isolated from various natural sources, including plants and marine organisms, have demonstrated significant in vitro antimicrobial and antioxidant activities. mdpi.com These compounds are frequently identified as active components in extracts screened for biological activity. ajol.infojapsonline.comresearchgate.net

In addition to antimicrobial effects, FAMEs can exhibit antioxidant properties. ajol.info An extract from Emex spinosa, which contained methyl (E)-octadec-16-enoate, demonstrated potent antioxidant activity in laboratory assays. ajol.info Extracts from Phlomis floccosa containing methyl (E)-octadec-11-enoate also showed antioxidant potential. ekb.eg This activity is crucial for protecting organisms from damage caused by oxidative stress.

| Compound/Extract Source | Isomer Identified (if specified) | Target Organism(s) | Observed Activity | Reference(s) |

| Candlenut Oil | Mixture of FAMEs | Staphylococcus aureus, Escherichia coli | Antibacterial | aip.org |

| Chenopodium quinoa (Quinoa) root | Methyl (Z)-octadec-9-enoate | Bacteria and Fungi | Antibacterial, Antifungal | ju.edu.jo |

| Ficus polita leaf | 11-Octadecenoic acid, methyl ester | Klebsiella pneumoniae, Escherichia coli | Antibacterial | researchgate.net |

| Emex spinosa shoot | Methyl (E)-octadec-16-enoate | - | Antioxidant | ajol.info |

| Bidens bipinnata leaf | 9-Octadecenoic acid (Z)-, methyl ester | Staphylococcus aureus | Weak Antibacterial (MIC₅₀ >250 µg/mL) | nih.gov |

| Paratapes undulatus (Clam) | 9-Octadecenoic acid, methyl ester | Pathogenic Bacteria | Antibacterial, Antibiofilm | japsonline.com |

| Propolis | 9-Octadecenoic acid (Z)-, ethyl ester | Various Bacteria | Antibacterial | cabidigitallibrary.org |

The primary mechanism of antimicrobial action for fatty acids and their methyl esters is the disruption of the microbial cell membrane. nih.govresearchgate.net These lipophilic molecules can intercalate into the phospholipid bilayer of the cell membrane, altering its fluidity and integrity. This leads to a cascade of detrimental effects.

Disruption of Energy Production: By inserting into the membrane, these compounds can uncouple the electron transport chain and inhibit oxidative phosphorylation, effectively halting the cell's main energy-producing pathway. researchgate.net

Inhibition of Enzyme Activity: Fatty acids can inhibit the activity of various membrane-bound or cytosolic enzymes that are crucial for bacterial survival and growth. researchgate.netaip.org

Impairment of Nutrient Uptake: A compromised membrane cannot effectively transport essential nutrients into the cell, leading to starvation. researchgate.net

Cell Lysis: In some cases, the damage to the membrane is so severe that it leads to the leakage of cytoplasmic contents and direct lysis of the bacterial cell. researchgate.net

Inhibition of Biosynthesis: Unsaturated fatty acids have been shown to inhibit biosynthetic pathways in vivo, which can alter the composition of the bacterial cell membrane, making it more susceptible to damage. aip.org

The effectiveness of these mechanisms is dependent on the structure of the fatty acid ester, including chain length and the presence and position of double bonds, as well as the specific physiology of the target microorganism. mdpi.com

Ecological Significance in Microbial Communities or Ecosystems

Research into the specific ecological roles of Methyl (Z)-octadec-2-enoate within microbial communities and broader ecosystems is an area that currently lacks extensive scientific investigation. As of the current body of scientific literature, detailed studies focusing on the biosynthesis, signaling functions, or metabolic contributions of this particular isomer in microbial interactions are not available.